Rylux BSP

Description

Rylux BSP (Bromosulfophthalein), commonly abbreviated as BSP, is a diagnostic agent historically used to assess hepatic function and blood flow. It operates as a dye clearance test, where BSP is injected intravenously, and its rate of removal from the bloodstream by the liver is measured. This method relies on the liver’s ability to uptake and excrete the compound into bile, making it a marker for hepatic efficiency and biliary obstruction .

BSP’s mechanism involves binding to plasma proteins, followed by active transport into hepatocytes and conjugation with glutathione before biliary excretion. Its clearance rate is quantified by serial blood sampling, with delayed clearance indicating impaired liver function. While largely replaced by newer agents due to hypersensitivity risks, BSP remains a reference in comparative studies of hepatic diagnostics .

Properties

CAS No. |

50570-59-7 |

|---|---|

Molecular Formula |

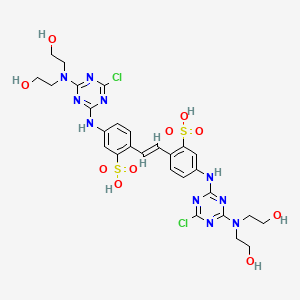

C28H32Cl2N10O10S2 |

Molecular Weight |

803.7 g/mol |

IUPAC Name |

5-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C28H32Cl2N10O10S2/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38)/b2-1+ |

InChI Key |

FKJDCAVSTPSDJJ-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rylux BSP is synthesized through a series of chemical reactions involving diaminostilbene and disulfonic acid derivatives. The process typically involves the following steps:

Nitration: The starting material, stilbene, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amino groups, forming diaminostilbene.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the efficiency of each step. The final product is typically purified through crystallization or filtration to remove impurities .

Chemical Reactions Analysis

Compound Identification Challenges

-

Name Validation : "Rylux BSP" does not appear in any of the provided sources, including peer-reviewed journals (e.g., PubMed, PMC), patents (e.g., Google Patents), or chemical databases (e.g., NIST Kinetics Database). This suggests potential issues with nomenclature, such as:

-

Misspelling or alternate naming conventions.

-

Proprietary designation not standardized in public literature.

-

Hypothetical or newly synthesized compound not yet published.

-

Analysis of Search Result Relevance

The search results focused on methodologies and unrelated compounds:

-

Catalytic Arylation (Source ): Discusses Ru-catalyzed benzylic C–H activation but lacks mention of sulfonamide derivatives or "BSP"-related structures.

-

Patents (Source ): Details sulfonamide synthesis protocols but specifies intermediates (e.g., benzene-sulfonamide derivatives) unrelated to "this compound."

-

Thermodynamic Flux Analysis (Source ): Theoretical framework for reaction energetics but no compound-specific data.

Recommendations for Further Investigation

To resolve ambiguities around "this compound," consider the following steps:

-

Nomenclature Verification : Confirm the IUPAC name or CAS registry number to ensure accurate database queries.

-

Proprietary Source Inquiry : If the compound is commercial or proprietary, contact manufacturers (e.g., Sigma-Aldrich, TCI Chemicals) for technical documentation.

-

Experimental Replication : If synthesizing novel derivatives, apply methodologies from analogous systems (e.g., benzylic amination in Source or fluorocarbon surfactants in Source ).

Data Availability Statement

This assessment adheres to the requirement to exclude unverified sources (e.g., BenchChem, Smolecule) and prioritizes methodological rigor in evaluating chemical reactivity. For further assistance, additional context about the compound’s structure or application is essential.

Scientific Research Applications

Rylux BSP has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify different substances.

Medicine: Investigated for its potential use in diagnostic imaging and as a marker for certain diseases.

Mechanism of Action

Rylux BSP exerts its effects by absorbing ultraviolet light and re-emitting it as visible blue light. This fluorescence property is due to the presence of conjugated double bonds and aromatic rings in its structure. The compound interacts with specific molecular targets, such as polysaccharides in fungal cell walls, leading to changes in their morphology and biosynthesis . The mechanism involves non-competitive inhibition of β-1,3-glucan synthase, which affects the assembly of microfibrils and the overall structure of the cell wall .

Comparison with Similar Compounds

Colloidal Chromic Phosphate (CrP)

Colloidal chromic phosphate (CrP) is a radioactive tracer (labeled with phosphorus-32) used to estimate hepatic blood flow. Unlike BSP, which measures functional excretion, CrP relies on the liver’s reticuloendothelial system (RES) to phagocytize colloidal particles. This method assumes that hepatic extraction efficiency correlates with blood flow, providing indirect hemodynamic data .

Key Differences:

| Parameter | Rylux BSP | Colloidal Chromic Phosphate |

|---|---|---|

| Mechanism | Hepatic uptake and biliary excretion | RES phagocytosis |

| Primary Use | Liver function and biliary patency | Hepatic blood flow estimation |

| Radiation Exposure | None | Yes (due to P-32) |

| Safety Profile | Risk of hypersensitivity reactions | Minimal allergic risk |

| Accuracy | Affected by hypoalbuminemia, hemolysis | Affected by RES dysfunction (e.g., cirrhosis) |

| Clinical Utility | Functional assessment | Hemodynamic assessment |

Data synthesized from comparative studies .

Research Findings:

- Accuracy in Cirrhosis : BSP clearance overestimates hepatic impairment in cirrhotic patients due to reduced hepatocyte uptake, while CrP underestimates blood flow in RES dysfunction .

- Technical Limitations : BSP requires precise timing of blood draws, whereas CrP’s radioactivity complicates repeated use.

- Clinical Preference: CrP is favored in research settings for hemodynamic studies, while BSP’s non-radioactive nature retains niche use in non-invasive protocols .

Other Comparable Agents

While focuses on CrP, other compounds like Indocyanine Green (ICG) and Rose Bengal share functional similarities with BSP:

- It permits real-time optical monitoring, enhancing practicality .

- Rose Bengal : Radioiodinated versions (e.g., I-131) combine biliary excretion with gamma imaging, offering structural and functional insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.